Acetyl 2,3,4-tri-O-acetyl-6-deoxy-beta-D-glucopyranoside
Acetyl 2,3,4-tri-O-acetyl-6-deoxy-beta-D-glucopyranoside
Brand Name:
Vulcanchem
CAS No.:
17081-04-8
VCID:
VC21061695
InChI:
InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11-,12+,13-,14+/m1/s1
SMILES:
CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C14H20O9
Molecular Weight:
332.3 g/mol
Acetyl 2,3,4-tri-O-acetyl-6-deoxy-beta-D-glucopyranoside
CAS No.: 17081-04-8
Cat. No.: VC21061695
Molecular Formula: C14H20O9
Molecular Weight: 332.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17081-04-8 |
|---|---|
| Molecular Formula | C14H20O9 |
| Molecular Weight | 332.3 g/mol |
| IUPAC Name | [(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |
| Standard InChI | InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11-,12+,13-,14+/m1/s1 |
| Standard InChI Key | QZQMGQQOGJIDKJ-NTXHMQPZSA-N |
| Isomeric SMILES | C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator